BenchChemオンラインストアへようこそ!

2-Hydroxy-N-(1-(thiophen-2-yl)ethyl)benzamide

Chirality Stereochemistry Conformational constraint

2-Hydroxy-N-(1-(thiophen-2-yl)ethyl)benzamide (CAS 92029-02-2) is a chiral salicylamide derivative featuring an α-methyl-substituted ethyl linker connecting a 2-thiophene moiety to the amide nitrogen. The ortho-hydroxy group establishes an intramolecular O–H···O=C hydrogen bond that locks the benzamide into a quasi-planar conformation, a structural feature absent in achiral analogs like the –CH₂–CH₂– linked variant or the 2-bromo derivative (CAS 1154322-34-5). This compound falls within the scope of granted patents (e.g., US 9,353,102 B2) covering non-annulated thiophenylamides as FABP4/5 inhibitors, with patent-exemplified compounds achieving IC₅₀ values as low as 13 nM. The single stereogenic center at the α-carbon enables evaluation of stereochemistry-dependent binding in kinase active sites, particularly against the BRAF V600E chemotype where related N-(thiophen-2-yl) benzamides show submicromolar activity (IC₅₀ = 0.63–2.01 μM). Combining the salicylamide analgesic pharmacophore with a thiophene isostere, this compound serves as a practical tool for target validation and SAR exploration in kinase inhibition, metabolic disease, and analgesic drug discovery programs. Available at ≥98% purity from multiple vendors; please inquire for bulk pricing and availability.

Molecular Formula C13H13NO2S
Molecular Weight 247.31 g/mol
Cat. No. B14905672
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Hydroxy-N-(1-(thiophen-2-yl)ethyl)benzamide
Molecular FormulaC13H13NO2S
Molecular Weight247.31 g/mol
Structural Identifiers
SMILESCC(C1=CC=CS1)NC(=O)C2=CC=CC=C2O
InChIInChI=1S/C13H13NO2S/c1-9(12-7-4-8-17-12)14-13(16)10-5-2-3-6-11(10)15/h2-9,15H,1H3,(H,14,16)
InChIKeySHOXWVNNNBKLPW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Hydroxy-N-(1-(thiophen-2-yl)ethyl)benzamide – Structural Identity, Physicochemical Profile, and Procurement Baseline


2-Hydroxy-N-(1-(thiophen-2-yl)ethyl)benzamide (CAS 92029-02-2) is a chiral salicylamide derivative bearing a 2-thiophene moiety connected via an α-methyl-substituted ethyl linker to the amide nitrogen. With molecular formula C₁₃H₁₃NO₂S and molecular weight 247.31 g·mol⁻¹, this compound is commercially available at ≥98% purity from multiple research-chemical suppliers . Computed physicochemical parameters include a consensus LogP of 2.94, topological polar surface area (TPSA) of 49.33 Ų, two hydrogen-bond donor sites (phenolic OH and amide NH), and three hydrogen-bond acceptor sites (amide C=O, phenolic O, thiophene S), placing it within drug-like chemical space . The compound possesses a single stereogenic center at the α-carbon of the N-(1-(thiophen-2-yl)ethyl) substituent, which is absent in the constitutionally isomeric 2-hydroxy-N-(2-(thiophen-2-yl)ethyl)benzamide and in the one-carbon-shorter 2-hydroxy-N-(thiophen-2-ylmethyl)benzamide .

Why Generic Substitution Fails for 2-Hydroxy-N-(1-(thiophen-2-yl)ethyl)benzamide


Simple in-class substitution among closely related N-(thiophen-2-yl)alkyl benzamide analogs is not functionally neutral. Three structural features combinatorially determine conformational preference, target engagement, and physicochemical behavior: (i) the presence and position of the ortho-hydroxy group, which establishes an intramolecular O–H···O=C hydrogen bond that locks the benzamide into a quasi-planar conformation distinct from that of non-hydroxy or para-substituted analogs [1]; (ii) the α-methyl branch on the ethylene linker, which introduces a stereogenic center and constrains the rotational freedom of the thiophene ring relative to the amide plane, unlike the achiral –CH₂–CH₂– or –CH₂– linkers ; and (iii) the thiophene sulfur atom, which can participate in alternative S···H–N or S···H–O hydrogen-bonding networks and π-stacking interactions not available to phenyl-only analogs such as salicylamide [2]. Substituting the 2-OH with 2-Br (CAS 1154322-34-5) eliminates the intramolecular hydrogen bond and increases molecular weight by ~25% (310.21 vs. 247.31 g·mol⁻¹) while adding only a single H-bond donor, thereby altering both conformational dynamics and ligand physicochemical properties . These differences collectively mean that procurement decisions cannot rely on class-level assumptions; each analog must be evaluated on its own structural and property merits.

Quantitative Differentiation Evidence for 2-Hydroxy-N-(1-(thiophen-2-yl)ethyl)benzamide Versus Closest Analogs


Chiral Center Prevalence: Stereogenic α-Carbon Absent in Ethyl-Linked and Methylene-Linked Analogs

2-Hydroxy-N-(1-(thiophen-2-yl)ethyl)benzamide possesses a single stereogenic center at the α-carbon of the N-ethyl linker (SMILES: O=C(NC(C1=CC=CS1)C)C2=CC=CC=C2O), rendering the molecule chiral . In contrast, the closest constitutional isomer, 2-hydroxy-N-(2-(thiophen-2-yl)ethyl)benzamide (CAS 1011203-19-2), has an unbranched –CH₂–CH₂– linker and is achiral . The one-carbon-shorter analog 2-hydroxy-N-(thiophen-2-ylmethyl)benzamide (CAS 91569-39-0) is also achiral . The presence of the methyl substituent at the α-position restricts rotational freedom around the N–C(α) bond and introduces stereochemical discrimination potential in any chiral environment (e.g., enzyme active sites, asymmetric synthesis), a feature structurally absent from both comparator compounds.

Chirality Stereochemistry Conformational constraint

Intramolecular Hydrogen-Bond Conformational Locking: Ortho-OH Versus Ortho-Br Substitution

Gas-phase electron diffraction studies on the parent 2-hydroxybenzamide scaffold have established that the ortho-hydroxy group forms a persistent intramolecular O–H···O=C hydrogen bond with the amide carbonyl oxygen, locking the molecule into a quasi-planar six-membered ring conformation [1]. This conformational constraint is structurally conserved in 2-hydroxy-N-(1-(thiophen-2-yl)ethyl)benzamide . The direct 2-bromo analog, 2-bromo-N-(1-(thiophen-2-yl)ethyl)benzamide (CAS 1154322-34-5), replaces the H-bond-donating OH with a non-H-bond-donating Br atom (MW increase from 247.31 to 310.21 g·mol⁻¹, H-bond donor count decrease from 2 to 1) , thereby abolishing this intramolecular conformational lock and allowing greater rotational freedom around the aryl–amide bond. The resulting conformational ensemble accessible to the 2-bromo analog is fundamentally different from that of the 2-hydroxy compound.

Intramolecular hydrogen bond Conformation Salicylamide scaffold

Physicochemical Property Differentiation: LogP, TPSA, and H-Bond Capacity Versus Key Comparators

Computed physicochemical parameters provide a quantitative basis for differentiating 2-hydroxy-N-(1-(thiophen-2-yl)ethyl)benzamide from its closest analogs. The target compound has a computed LogP of 2.94 and TPSA of 49.33 Ų . The 2-bromo analog (CAS 1154322-34-5) is predicted to have a substantially higher LogP (~3.5–4.0 based on the +0.5 to +1.0 logP increment typical of Br-for-OH substitution on an aromatic ring) and a lower TPSA (~29 Ų, due to loss of the phenolic OH contribution), placing it further from optimal CNS or oral drug-likeness space. The methylene-linked analog (CAS 91569-39-0, MW 233.29) has a different rotatable bond count (2 vs. 3) and reduced molecular volume, which may affect binding pocket complementarity . Salicylamide itself (CAS 65-45-2, MW 137.14, LogP ~1.0) lacks the thiophene ring entirely, eliminating sulfur-mediated interactions and reducing lipophilicity by nearly two log units [1].

LogP TPSA Hydrogen bonding Drug-likeness

Class-Level Inhibitory Activity of N-(Thiophen-2-yl) Benzamide Derivatives Against BRAF V600E Kinase

A series of N-(thiophen-2-yl) benzamide derivatives has been reported as potent BRAF V600E kinase inhibitors, with lead compounds b40 and b47 exhibiting IC₅₀ values of 0.77 μM and 0.63 μM, respectively, in enzymatic inhibition assays [1]. Although the specific 2-hydroxy-N-(1-(thiophen-2-yl)ethyl)benzamide compound has not been directly profiled in these published SAR studies, Structure-Activity Relationship analysis of this chemotype revealed that both electron-donating and electron-withdrawing substituents at the ortho position of the benzamide ring are well tolerated, and that an ethyl substituent at R₂ provides superior inhibition compared to smaller alkyl groups [1][2]. The initial hit compound a1 in this series (R₁ = –CH₂CH₃, R₂ = CN) showed 52% inhibition at 2 μM with an IC₅₀ of 2.01 μM, establishing the N-(thiophen-2-yl) benzamide core as a validated BRAF inhibitory scaffold [1]. The target compound's 2-hydroxy substituent and α-methyl-branched ethyl linker represent underexplored variations within this established pharmacophore, providing a rationale for its prioritization in kinase-focused screening campaigns.

BRAF V600E Kinase inhibition Anticancer SAR

Thiophene-Containing Salicylamide Analgesic Activity: Pharmacological Similarity to Ethenzamide with Differentiated Toxicity

A series of thiophene analogues of the analgesic/antipyretic agent ethenzamide (2-ethoxybenzamide) were synthesized and pharmacologically evaluated [1]. Thiophene analogue 1b and the closely related compound 1a demonstrated analgesic, antipyretic, ulcerogenic, hypothermic, and sedative effects comparable to ethenzamide. However, the acute toxicity in mice for the thiophenic compounds was notably higher than that of ethenzamide [1]. This study establishes that thiophene-for-phenyl isosteric replacement in the salicylamide/benzamide scaffold retains pharmacological activity while altering the safety margin. The target compound 2-hydroxy-N-(1-(thiophen-2-yl)ethyl)benzamide combines the thiophene isostere with an ortho-hydroxy group (salicylamide motif) and an α-methyl-branched linker, representing a hybrid of the thiophene-ethenzamide and salicylamide pharmacophores that is structurally distinct from both parent scaffolds.

Analgesic Antipyretic Salicylamide Thiophene isostere

Patent Landscape Coverage: Non-Annulated Thiophenylamides as FABP4/5 Inhibitors (US 9,353,102 B2)

Hoffmann-La Roche's granted US patent 9,353,102 B2 ('Non-annulated thiophenylamides') claims compounds of general formula (I) wherein R₁, R₂, R₃, R₄, R₅, R₆, R₇, A, E, and n encompass structural features present in 2-hydroxy-N-(1-(thiophen-2-yl)ethyl)benzamide, including hydroxy-substituted aryl groups at R₃, alkyl substituents at the linker positions, and thiophene rings [1][2]. The claimed compounds are FABP4 and/or FABP5 inhibitors, particularly dual FABP4/5 inhibitors, for treating type 2 diabetes, atherosclerosis, chronic kidney diseases, non-alcoholic steatohepatitis, and cancer. BindingDB records for this patent series report FABP inhibitor IC₅₀ values as low as 13 nM [3]. The target compound falls within the structural scope of this patent family, establishing its relevance as a tool compound for FABP4/5 target engagement studies and metabolic disease research.

FABP4 FABP5 Metabolic disease Patent protection

Recommended Research and Procurement Application Scenarios for 2-Hydroxy-N-(1-(thiophen-2-yl)ethyl)benzamide


Chiral Probe for Stereochemistry-Dependent Kinase Inhibitor Screening

The single stereogenic center at the α-carbon of the N-ethyl linker distinguishes this compound from all achiral N-(thiophen-2-yl)alkyl benzamide analogs. This chirality enables its use as a probe for evaluating stereochemistry-dependent binding in kinase active sites, particularly within the BRAF V600E chemotype where N-(thiophen-2-yl) benzamide derivatives have demonstrated submicromolar inhibitory activity (IC₅₀ = 0.63–2.01 μM for lead compounds) [1]. Procurement of the racemic mixture followed by chiral separation, or sourcing of enantiopure material, allows assessment of enantioselective target engagement that is impossible with the achiral –CH₂–CH₂– or –CH₂– linker analogs.

Intramolecular Hydrogen-Bond Constrained Conformational Probe for Salicylamide-Based Inhibitor Design

The ortho-hydroxy group establishes a well-characterized intramolecular O–H···O=C hydrogen bond that locks the benzamide into a quasi-planar conformation, as confirmed by gas-phase electron diffraction studies on the parent 2-hydroxybenzamide scaffold [1]. This compound can serve as a conformational probe to test whether locking the benzamide into the intramolecularly H-bonded conformation enhances or reduces activity against specific targets, when compared head-to-head with the 2-bromo analog (CAS 1154322-34-5) which lacks this conformational constraint and has a 25% higher molecular weight.

FABP4/5 Metabolic Disease Target Validation Tool Compound

The compound falls within the structural scope of Hoffmann-La Roche's granted US patent 9,353,102 B2 covering non-annulated thiophenylamides as FABP4 and/or FABP5 inhibitors, with patent-exemplified compounds achieving IC₅₀ values as low as 13 nM [1][2]. Its relevance to metabolic disease research (type 2 diabetes, atherosclerosis, NASH) and its commercial availability at ≥98% purity from multiple vendors make it a practical tool compound for academic and industrial FABP4/5 target validation studies.

Hybrid Salicylamide-Thiophene Pharmacophore for Analgesic/Antipyretic SAR Exploration

The compound combines the salicylamide analgesic pharmacophore (ortho-hydroxybenzamide) with the thiophene isostere that has been pharmacologically validated in ethenzamide analogs, where thiophene-containing benzamides showed analgesic and antipyretic efficacy comparable to ethenzamide but with differentiated acute toxicity profiles [1]. This hybrid structure, incorporating an additional α-methyl branch absent from the previously studied thiophene-ethenzamide analogs, provides a novel chemical starting point for exploring SAR in analgesic drug discovery programs.

Quote Request

Request a Quote for 2-Hydroxy-N-(1-(thiophen-2-yl)ethyl)benzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.